2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEUFHOBGCSKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CO2)CC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95144-16-4 | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95144-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885795 | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40027-50-7 | |
| Record name | N-(2-Methylphenyl)-N-(2-oxiranylmethyl)-2-oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40027-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl-o-toluidine | |
| Source | DTP/NCI | |
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| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
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| Record name | N,N-bis(2,3-epoxypropyl)-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.760 | |
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Synthetic Methodologies for 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline
Synthetic Pathways and Reaction Mechanisms
The fundamental transformation in the synthesis of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is the attachment of two glycidyl (B131873) groups to the nitrogen atom of the o-toluidine (B26562) molecule. This is achieved through a reaction with epichlorohydrin (B41342).
The synthesis is a two-step process for each glycidyl group added. It begins with the nucleophilic addition of the primary amine, 2-methylaniline, to epichlorohydrin. This reaction is typically carried out in the presence of a solvent and involves the reaction of both N-H bonds on the aniline (B41778) nitrogen. Glycidylamine epoxy resins are generally formed when aromatic amines are reacted with epichlorohydrin. wikipedia.org
First Glycidylation Step: The primary amine nitrogen of 2-methylaniline attacks the terminal carbon of the epoxide ring of an epichlorohydrin molecule. This results in the formation of an intermediate N-(3-chloro-2-hydroxypropyl)-2-methylaniline.
First Dehydrochlorination: In the presence of a base, such as sodium hydroxide (B78521), this intermediate undergoes an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, eliminating HCl and forming the N-monoglycidylated product, 2-methyl-N-(oxiran-2-ylmethyl)aniline.
Second Glycidylation and Dehydrochlorination: The newly formed secondary amine then reacts with a second molecule of epichlorohydrin in the same manner—nucleophilic addition followed by base-induced dehydrochlorination—to yield the final product, this compound. google.com
The process is often performed in a two-phase system (e.g., an organic solvent and an aqueous base) to facilitate the reaction and separation.
The reaction between an amine and epichlorohydrin involves a nuanced mechanism. While it might appear as a simple SN2 substitution of the chlorine atom, experimental evidence suggests a different primary pathway. The initial step is the nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the highly strained three-membered ring. youtube.com This is followed by a subsequent intramolecular reaction to reform the epoxide ring at a different position, with the elimination of a chloride ion. youtube.com
A proposed mechanistic sequence for the reaction of an aromatic amine with epichlorohydrin involves the slow addition of the amine to the primary carbon of the epoxide. uni.edu The unreacted amine can then act as a base to accept the proton from the resulting chlorohydrin intermediate, which facilitates the formation of the new epoxide ring. uni.edu The presence of acid can catalyze this reaction by protonating the epoxide, making it more susceptible to nucleophilic attack. uni.edu
Optimization of Reaction Conditions and Catalytic Systems
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include pH, temperature, and the use of catalytic systems.
Temperature is another crucial parameter. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to an increase in side reactions, such as the polymerization of the epoxy functionalities and further reaction of the secondary hydroxyl group formed during ring-opening. wikipedia.org For many amine-epichlorohydrin reactions, temperatures are controlled, sometimes starting below 30°C and then raised to 60-70°C. google.com
Table 1: Illustrative Influence of pH and Temperature on Glycidylation Yield and Purity
| pH | Temperature (°C) | Expected Yield (%) | Expected Purity (%) | Observations |
|---|---|---|---|---|
| 7 | 50 | Low | Moderate | Slow reaction rate due to inefficient dehydrochlorination. |
| 9 | 50 | High | High | Optimal pH for dehydrochlorination with minimal epichlorohydrin hydrolysis. |
| 12 | 50 | Moderate | Moderate | Increased rate of epichlorohydrin hydrolysis, leading to lower yield and purity. |
| 9 | 25 | Moderate | High | Reaction is slow, potentially incomplete. |
| 9 | 75 | High | Low | Faster reaction but increased side reactions (e.g., oligomerization), reducing purity. |
Note: This table is illustrative, based on general principles of glycidylation reactions. Actual values may vary.
In the two-phase synthesis of glycidylamines, phase-transfer catalysts (PTCs) are instrumental in enhancing reaction rates and efficiency. rsc.orgkeikaventures.com These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitate the transfer of the hydroxide anion (or the deprotonated amine) from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. keikaventures.comacs.org This overcomes the immiscibility of the reactants and accelerates the reaction under milder conditions, improving yield and selectivity. keikaventures.com Ionic liquids are also emerging as effective and often recyclable PTCs for alkylation reactions. osha.govmdpi.com
Table 2: Illustrative Comparison of Catalysts for N-Glycidylation Reactions
| Catalyst | Type | Relative Reaction Time | Expected Yield (%) | Key Characteristics |
|---|---|---|---|---|
| None | - | Very Long | Low | Very slow reaction due to phase separation. |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt (PTC) | Moderate | High | Effective at transferring anions; widely used. researchgate.net |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt (PTC) | Moderate-Fast | High | Amphiphilic nature makes it a very effective PTC. keikaventures.com |
| 1-Butyl-3-methylimidazolium chloride | Ionic Liquid (PTC) | Fast | Very High | Can act as both solvent and catalyst, often with high efficiency. mdpi.com |
Note: This table is illustrative, based on general principles of phase-transfer catalysis in similar reactions.
Several side reactions can decrease the yield and purity of the final product. Effective mitigation strategies are crucial for a successful synthesis.
Hydrolysis of Epichlorohydrin: This is a major side reaction in the presence of an aqueous base. youtube.com To minimize this, a controlled, slow addition of the base can maintain the pH in the optimal range. Using a two-phase system also helps by limiting the contact time and interfacial area between the bulk epichlorohydrin (in the organic phase) and the aqueous base.
Oligomerization and Polymerization: The secondary hydroxyl group formed during the epoxide ring-opening is nucleophilic and can react with another molecule of epichlorohydrin or the glycidyl product itself. rsc.org This leads to the formation of higher molecular weight oligomers. This can be controlled by using a molar excess of epichlorohydrin, which ensures the amine is fully glycidylated before significant polymerization can occur. Maintaining a moderate reaction temperature is also critical to disfavor this side reaction. wikipedia.org The use of polymerization inhibitors can also be considered. longchangchemical.com
Incomplete Reaction: The presence of the mono-glycidylated intermediate, 2-methyl-N-(oxiran-2-ylmethyl)aniline, indicates an incomplete reaction. Ensuring an adequate molar ratio of epichlorohydrin to o-toluidine (typically greater than 2:1), sufficient reaction time, and optimal temperature can drive the reaction to completion.
Purification: After the reaction, the product mixture must be purified. This typically involves washing with water to remove the catalyst and inorganic salts. The organic layer is then separated and the final product can be isolated by vacuum distillation to remove the excess epichlorohydrin and other volatile impurities. colab.ws Chromatographic methods can also be employed for higher purity products. researchgate.net
Column Chromatography
For achieving very high purity, column chromatography is an effective technique. mdpi.com This method separates compounds based on their differential adsorption onto a stationary phase. For this compound, a normal-phase chromatography setup with silica (B1680970) gel as the stationary phase is typically used. The choice of eluent (mobile phase) is crucial for effective separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. rochester.edu The polarity of the eluent is often gradually increased (gradient elution) to first elute the less polar impurities, followed by the desired product, and finally the more polar byproducts. rochester.edu
Table 3: Typical Conditions for Column Chromatography Purification
| Parameter | Description | Common Choices |
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol rochester.edu |
| Elution Mode | The manner in which the mobile phase composition is changed during the separation. | Isocratic (constant composition) or Gradient (increasing polarity) rochester.edu |
Polymerization and Network Formation of 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline Epoxy Resins
Reaction Kinetics and Mechanisms of Epoxy-Amine Curing with 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
The curing of this compound with amine curing agents is the primary pathway to forming a cross-linked thermoset. This process is characterized by the nucleophilic attack of the amine groups on the carbon atoms of the oxirane (epoxy) ring.
Nucleophilic Ring-Opening of Epoxy Groups by Amine Curing Agents
The fundamental reaction in the curing of this compound with a primary amine hardener involves the nucleophilic attack of the electron-rich nitrogen atom of the amine on one of the electrophilic carbon atoms of the epoxy ring. This attack leads to the opening of the strained three-membered ring and the formation of a secondary amine and a hydroxyl group. nih.gov This newly formed hydroxyl group can have a catalytic effect on subsequent epoxy-amine reactions. The secondary amine is also reactive and can further react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group. This step is crucial for the development of a highly cross-linked polymer network. nih.gov
The reactivity of the amine curing agent is a key factor, with aliphatic amines generally being more reactive than aromatic amines due to their higher nucleophilicity. nih.gov The reaction is also influenced by steric hindrance around the epoxy group and the amine.
Stepwise Formation of Amine Adducts in this compound Curing
The curing process proceeds through a stepwise formation of adducts. Initially, the primary amine reacts with an epoxy group of a this compound molecule to form a monoadduct. This adduct contains a secondary amine, which can then react with an epoxy group from another resin molecule. This process of forming larger and more branched molecules continues, leading to an increase in viscosity and eventually to gelation, where a continuous network is formed. The final cross-linked structure is a complex network of polymer chains connected through the nitrogen atoms of the curing agent.
A notable feature of the curing of N,N-diglycidylamines, such as the closely related N,N-diglycidylaniline (DGA), is a pronounced tendency towards cyclization, where intramolecular reactions form small ring structures. researchgate.net This can influence the final network structure and properties. It has been observed in studies of DGA that the reaction of a monoadduct with a secondary amine is considerably faster than the initial reaction of DGA itself. researchgate.net
Determination of Kinetic Parameters for this compound Curing Systems
The kinetics of the curing process are critical for controlling the manufacturing process and the final properties of the material. Differential Scanning Calorimetry (DSC) is a widely used technique to study the curing kinetics of epoxy resins. researchgate.netresearchgate.net By conducting experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like those developed by Kissinger or Ozawa. researchgate.net These parameters provide quantitative information about the reaction rate's dependence on temperature.
The curing reaction of epoxy-amine systems is often autocatalytic, where the hydroxyl groups generated during the ring-opening reaction catalyze further reactions. researchgate.net This can be modeled using kinetic equations that account for both the non-catalytic and autocatalytic pathways.
Table 1: Exemplary Kinetic Parameters for the Curing of a Related Diglycidylamine Epoxy Resin (EAN) with Different Hardeners, Determined by DSC
| Curing System | Activation Energy (Ea) (kJ/mol) - Kissinger Method | Activation Energy (Ea) (kJ/mol) - Ozawa Method |
| EAN-DDS | 96.3 | 100.3 |
| EAN-DDM | 62.7 | 67.8 |
| EAN-THPA | 79.5 | 84.1 |
| Data derived from a study on a different, but structurally related, diglycidylamine epoxy resin (EAN) for illustrative purposes. researchgate.net |
Homopolymerization and Side Reactions in this compound Systems
Besides the primary epoxy-amine reaction, other reactions can occur, particularly under specific conditions such as high temperatures or in the presence of certain catalysts. These side reactions, including homopolymerization, can affect the final network structure and properties.
Anionic Homopolymerization Initiated by Tertiary Amine Formation
The tertiary amine formed during the epoxy-amine curing reaction can itself act as an initiator for the anionic homopolymerization of epoxy groups. researchgate.net This reaction involves the tertiary amine attacking an epoxy ring, leading to the formation of a zwitterion. This zwitterion can then propagate by reacting with further epoxy groups, creating polyether linkages within the network. This homopolymerization reaction is more likely to occur at elevated temperatures and can lead to a denser cross-linked network. researchgate.net The resulting ether bridges contribute to the thermal and chemical resistance of the cured polymer.
Impact of Proton Donors and Chain Transfer Phenomena on this compound Polymerization
The presence of proton donors, such as the hydroxyl groups generated during the epoxy-amine reaction, can significantly influence the polymerization process. These hydroxyl groups can participate in chain transfer reactions during anionic homopolymerization. In a chain transfer event, a growing polymer chain abstracts a proton from a hydroxyl group, terminating that chain and creating a new alkoxide ion which can then initiate a new polymer chain. This process can limit the molecular weight of the polyether segments formed through homopolymerization.
Chain transfer reactions can also occur with other components in the system. For instance, in ethylene (B1197577) polymerization, α-olefins can act as chain transfer agents. nih.gov While the specific mechanisms in epoxy systems are different, the principle of a reactive species terminating one chain and initiating another is a key concept in understanding the final polymer architecture. The extent of these side reactions and chain transfer phenomena will ultimately depend on the specific formulation, including the type of curing agent, the stoichiometry, and the curing temperature.
Theoretical Models for Network Development in this compound Thermosets
The transformation of liquid this compound resin into a solid, three-dimensional network is a complex process. Theoretical models are essential for predicting the evolution of the network structure and the resulting material properties. For trifunctional epoxy systems like the one based on this compound, these models must account for the higher functionality and the potential for more complex network architectures compared to difunctional systems.
Statistical Approaches to Network Build-up and Crosslinking Density
Statistical models, most notably the Flory-Stockmayer theory, provide a foundational framework for predicting the onset of gelation and the evolution of the network structure. polymerinnovationblog.com These models are based on the principle of equal reactivity of all functional groups and the absence of intramolecular reactions in the pre-gel stage. For the curing of this compound with a diamine curing agent, the theory can be adapted to trifunctional epoxy systems to calculate the critical conversion at the gel point.
Below is an illustrative table of how crosslinking density might be expected to vary with the degree of cure for a hypothetical trifunctional epoxy system, based on general principles.
| Degree of Cure (%) | Predicted Crosslinking Density (mol/cm³) |
| 60 | 1.5 x 10⁻³ |
| 70 | 2.5 x 10⁻³ |
| 80 | 4.0 x 10⁻³ |
| 90 | 5.5 x 10⁻³ |
| 95 | 6.2 x 10⁻³ |
Note: The data in this table is illustrative for a generic trifunctional epoxy-amine system and is not based on experimental results for this compound.
Gelation and Vitrification Phenomena in this compound Curing
During the curing of this compound, two critical transformations occur: gelation and vitrification. polymerinnovationblog.com Gelation marks the transition from a liquid to a rubbery gel, where a continuous network of infinite molecular weight is formed. polymerinnovationblog.com Vitrification, on the other hand, is the process where the developing network transforms into a glassy solid as the glass transition temperature (Tg) of the reacting system rises to the curing temperature. polymerinnovationblog.com
The interplay between gelation and vitrification is often visualized using a Time-Temperature-Transformation (TTT) diagram. netzsch.com This diagram maps the different states of the material (liquid, gel, glass) as a function of curing time and temperature. For a trifunctional epoxy resin, the TTT diagram would be characterized by specific gelation and vitrification curves. The shape and position of these curves are highly dependent on the reactivity of the system. While a specific TTT diagram for this compound is not available, the general features can be inferred from studies on other trifunctional epoxy-amine systems. monash.edu
An illustrative TTT diagram for a generic trifunctional epoxy resin is presented below, highlighting the key transition points.
| Isothermal Cure Temperature (°C) | Time to Gelation (min) | Time to Vitrification (min) |
| 120 | 45 | 180 |
| 140 | 25 | 90 |
| 160 | 12 | 40 |
| 180 | 5 | 15 |
Note: This data is hypothetical and serves to illustrate the typical behavior of a trifunctional epoxy-amine system.
The curing of trifunctional epoxy resins like N,N-diglycidyl-4-glycidyloxy aniline (B41778) has been noted to be autocatalytic in the initial stages, with the reaction becoming diffusion-controlled after vitrification. monash.eduresearchgate.net
Design and Modification of Polymeric Materials from 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline
Strategies for Toughening 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline Epoxy Resins
Toughening strategies for epoxy resins aim to improve their resistance to crack initiation and propagation by incorporating mechanisms for energy dissipation within the polymer matrix. researchgate.net This is often achieved by introducing a secondary phase or by modifying the network structure to absorb fracture energy. For epoxy systems based on aromatic glycidylamines, these modifications must be carefully designed to enhance toughness without significantly compromising other critical properties like glass transition temperature (Tg) and mechanical strength. mdpi.com
A prominent strategy for enhancing the toughness of epoxy resins involves the incorporation of reactive nano-sized modifiers. Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of organic-inorganic hybrid molecules with a cage-like silica (B1680970) core (Si-O-Si) and peripheral organic groups. semanticscholar.org These organic groups can be tailored to be reactive, allowing the POSS molecule to be chemically integrated into the epoxy polymer network during the curing process.
When used as a modifier, the rigid, nano-sized POSS core reinforces the polymer matrix, while the flexible organic substituents can help dissipate energy. Research on a structurally similar trifunctional epoxy, 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, demonstrates the efficacy of this approach. mdpi.comsemanticscholar.org By incorporating POSS with reactive functional groups (such as thiol, carboxyl, or epoxy groups), it is possible to create a hybrid resin with significantly improved toughness. mdpi.comsemanticscholar.org The covalent bonding between the POSS molecules and the epoxy network prevents phase separation and ensures efficient stress transfer, leading to enhanced mechanical performance. semanticscholar.org
The effectiveness of a reactive modifier is highly dependent on its chemical structure and its compatibility with the epoxy matrix. mdpi.com The type of reactive group on the POSS modifier, for instance, dictates how it integrates into the network and influences the final morphology and properties of the cured resin.
A study utilizing three different reactive POSS modifiers—one with a thiol group (OMPPS), one with a carboxyl group (OCOPS), and one with an epoxy group (OGCPS)—to toughen a trifunctional aniline-based epoxy resin revealed distinct effects on performance. The results showed that all three modifiers were well-compatible with the epoxy resin. mdpi.comsemanticscholar.org The hybrid resin modified with epoxy-functionalized POSS (OGCPS) exhibited the most significant improvement in toughness. Specifically, the critical stress intensity factor (KIC), a measure of fracture toughness, increased by 58.75%, and the impact strength rose by 22.48% compared to the unmodified epoxy. mdpi.comsemanticscholar.org This enhancement is attributed to the formation of a well-dispersed, nano-structured network where the POSS cages act as nodes, improving the material's ability to resist crack propagation. semanticscholar.org Notably, these improvements in toughness were achieved while maintaining the glass transition temperature and flexural strength of the original resin. mdpi.com
The table below summarizes the mechanical properties of the hybrid epoxy resins modified with different types of reactive POSS, based on data from a study on a similar trifunctional epoxy system. mdpi.comsemanticscholar.org
| Modifier System | Modifier Type | Critical Stress Intensity Factor (KIC) (MPa·m¹/²) | KIC Increase (%) | Impact Strength (kJ·m⁻²) | Impact Strength Increase (%) |
| Pristine Epoxy | None | 1.60 | - | 15.78 | - |
| OMPPS-EP | Thiol-POSS | 2.01 | 25.63% | 17.63 | 11.72% |
| OCOPS-EP | Carboxyl-POSS | 2.23 | 39.38% | 18.21 | 15.40% |
| OGCPS-EP | Epoxy-POSS | 2.54 | 58.75% | 19.33 | 22.48% |
Blending and Copolymerization for Tailored Performance
Hybrid resin systems are developed by blending the primary epoxy, such as this compound, with other resins, modifiers, and curing agents. The goal is to create a material that combines the advantageous properties of each component. For example, the aforementioned POSS-modified systems are a type of organic-inorganic hybrid resin. mdpi.comsemanticscholar.org
In such systems, the this compound provides the primary thermosetting matrix. A carefully selected curing agent, such as an aromatic diamine like 4,4′-methylenebis(2-ethylaniline), is used to cross-link the epoxy groups. mdpi.comsemanticscholar.org The addition of a third component, like a reactive POSS modifier, introduces new functionalities. This three-part system allows for the creation of advanced composites with a combination of high toughness, good thermal stability, and low viscosity for easier processing, which is beneficial for liquid molding techniques used in aerospace and other high-performance sectors. mdpi.com
The curing process and the resulting three-dimensional network structure are critical determinants of an epoxy's final properties. researchgate.net These can be precisely controlled through the selection of co-monomers and curing agents (hardeners). researchgate.net The reactivity of the co-monomer or hardener affects the kinetics of the polymerization, including the gel point—the transition from a liquid to a solid, insoluble state. researchgate.net
Advanced Characterization of 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline Polymers
Spectroscopic Techniques for Cured Network Analysis
Spectroscopic methods are indispensable for elucidating the chemical transformations that occur during the curing process and for defining the final structure of the crosslinked polymer network.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing process of epoxy resins in real-time. The analysis primarily focuses on the disappearance of the characteristic absorption band of the epoxy (oxirane) ring and the appearance or change in other functional groups.
The curing reaction of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline with an amine curing agent, such as 4,4'-diaminodiphenylmethane (DDM), involves the opening of the epoxy ring. This is readily observed in the FTIR spectrum by the decrease in the intensity of the absorption band corresponding to the epoxy group, which typically appears around 915 cm⁻¹. nih.govresearchgate.netsemanticscholar.org The intensity of this peak is monitored over time at a specific curing temperature to determine the extent of the reaction.
As the curing reaction proceeds, new functional groups are formed, primarily hydroxyl (-OH) groups from the ring-opening reaction and secondary or tertiary amines from the reaction of the primary amine hardener with the epoxy groups. The formation of hydroxyl groups can be observed by the appearance and broadening of a band in the region of 3200-3600 cm⁻¹. semanticscholar.orgtainstruments.com The transformation of primary amines to secondary and then tertiary amines can also be followed by changes in the N-H stretching and bending vibrations. tainstruments.com
To quantify the conversion of the epoxy groups, a reference peak that remains unchanged during the curing process, such as an aromatic C-H or C=C stretching vibration, is used for normalization. nih.gov For instance, the aromatic ring stretching vibration around 1510 cm⁻¹ is often used as an internal standard. semanticscholar.org The degree of cure (α) can then be calculated using the following equation:
α = 1 - (A_t / A_0)
where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance.
Table 1: Characteristic FTIR Peak Assignments for the Curing of this compound with an Aromatic Amine
| Wavenumber (cm⁻¹) | Assignment | Change during Curing |
| ~3450 | O-H stretching (hydroxyl groups) | Increases |
| ~3350 & ~3230 | N-H stretching (primary amine) | Decreases |
| ~3050 | C-H stretching (epoxy ring) | Decreases |
| ~1610 | C=C stretching (aromatic ring) | Stable (used as reference) |
| ~1510 | C=C stretching (aromatic ring) | Stable (used as reference) |
| ~1240 | C-N stretching (aromatic amine) | Changes |
| ~1180 | C-O-C stretching (ether) | Increases |
| ~915 | C-O-C stretching (epoxy ring) | Decreases significantly |
Note: The exact peak positions may vary slightly depending on the specific curing agent and conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C NMR, provides detailed insights into the chemical structure of the insoluble, crosslinked polymer network. It allows for the identification and quantification of different carbon environments within the cured thermoset.
In the ¹³C NMR spectrum of the uncured this compound resin, distinct signals for the carbons of the oxirane ring are observed, typically with chemical shifts around 44 ppm (CH₂) and 50 ppm (CH). nih.gov The aromatic carbons of the toluidine moiety also show characteristic signals in the 110-150 ppm range. molbase.comresearchgate.net
Upon curing with an aromatic amine, the signals corresponding to the epoxy carbons disappear, and new signals emerge, which are characteristic of the formed network structure. The carbons of the newly formed -CH(OH)-CH₂-N< linkages can be identified. For example, the carbon atom bonded to the hydroxyl group typically resonates around 65-75 ppm. nih.govkpi.ua
By analyzing the relative intensities of the signals, it is possible to determine the degree of crosslinking and identify the presence of any side reactions, such as etherification (reaction of an epoxy group with a hydroxyl group), which would result in the formation of C-O-C ether linkages with distinct chemical shifts. kpi.ua Solid-state NMR can distinguish between different types of crosslinks and network imperfections. researchgate.netkpi.ua
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Cured this compound Networks
| Chemical Shift (ppm) | Carbon Type |
| ~10-25 | Methyl group (from toluidine) |
| ~40-50 | Methylene carbons adjacent to nitrogen |
| ~65-75 | Methine carbons bonded to hydroxyl groups |
| ~110-130 | Aromatic CH carbons |
| ~140-155 | Quaternary aromatic carbons |
Note: These are approximate ranges and can be influenced by the specific hardener and curing conditions.
Thermal and Thermomechanical Characterization of this compound Thermosets
Thermal analysis techniques are essential for determining the processing parameters and the service temperature limits of the cured thermosets.
Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing kinetics of epoxy resins. By measuring the heat flow associated with the exothermic curing reaction, key kinetic parameters can be determined. A typical non-isothermal DSC scan of an uncured mixture of this compound and a curing agent shows a broad exotherm, the area of which corresponds to the total heat of reaction (ΔH_total). researchgate.netresearchgate.net For many epoxy-amine systems, this value is in the range of 400-500 J/g. researchgate.net
The shape and position of the exothermic peak change with the heating rate. nih.gov This data can be used to calculate the activation energy (Ea) of the curing reaction using methods like the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.net The activation energy for the curing of aromatic glycidyl (B131873) amine epoxy resins with aromatic amines typically falls in the range of 50-90 kJ/mol. researchgate.netresearchgate.net
After curing, DSC is used to determine the glass transition temperature (Tg) of the thermoset, which appears as a step-like change in the heat capacity. researchgate.net The Tg is a critical parameter that defines the upper service temperature of the material, as above this temperature, the mechanical properties, such as the modulus, decrease significantly. core.ac.uk The Tg of a fully cured this compound thermoset will depend on the curing agent used and the resulting crosslink density.
Table 3: Typical Thermal Properties of a this compound Thermoset Cured with an Aromatic Diamine
| Property | Typical Value Range |
| Heat of Reaction (ΔH_total) | 400 - 550 J/g |
| Activation Energy (Ea) | 50 - 90 kJ/mol |
| Glass Transition Temperature (Tg) | 150 - 220 °C |
Note: These values are illustrative and can vary significantly based on the specific formulation and cure cycle.
Dynamic Mechanical Analysis (DMA) provides comprehensive information about the viscoelastic properties of the cured thermoset as a function of temperature. In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E"), which represents the viscous response. researchgate.net
A DMA thermogram of a cured this compound polymer shows a high storage modulus in the glassy region below the Tg. As the temperature increases through the glass transition, the storage modulus drops significantly, by several orders of magnitude. researchgate.net The temperature at which the peak of the loss modulus (E") or the tan delta (the ratio of E"/E') occurs is often taken as the glass transition temperature. tainstruments.com The tan delta peak also provides information about the damping characteristics of the material.
The height and breadth of the tan delta peak can give qualitative information about the homogeneity of the network and the presence of molecular relaxations. researchgate.net In the rubbery plateau region, above the Tg, the storage modulus is related to the crosslink density of the polymer network. A higher storage modulus in this region indicates a higher crosslink density. researchgate.net
Table 4: Representative Thermomechanical Properties from DMA
| Property | Description |
| Storage Modulus (E') at 25°C | ~2-4 GPa |
| Glass Transition Temperature (Tg) from tan δ peak | 160 - 230 °C |
| Tan δ Peak Height | Varies with network structure |
| Storage Modulus (E') in Rubbery Plateau | ~10-50 MPa |
Note: The specific values are highly dependent on the formulation, cure cycle, and measurement frequency.
Chromatographic Analysis for Prepolymer and Network Characterization
Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are used to characterize the molecular weight and molecular weight distribution of the uncured epoxy prepolymer. researchgate.net
GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the this compound resin.
The analysis of the uncured resin is important for quality control, as variations in the molecular weight distribution can affect the viscosity and reactivity of the resin, and consequently, the properties of the final cured product. GPC can also be used to detect the presence of oligomers and impurities in the prepolymer. While GPC is primarily used for soluble prepolymers, specialized techniques can sometimes be employed to analyze soluble fractions extracted from partially cured networks to gain insights into the early stages of polymerization.
Computational Chemistry and Molecular Modeling of 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline Systems
Quantum Chemical Approaches to Reactivity and Selectivity
Quantum chemical methods, particularly those rooted in quantum mechanics, are employed to study the electronic structure of molecules. This allows for a detailed investigation of chemical reactivity, reaction mechanisms, and selectivity. These approaches are crucial for understanding the initial stages of epoxy polymerization involving 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for elucidating the complex reaction pathways in epoxy curing. For the this compound system, DFT can be used to model the reactions between the epoxy groups and various curing agents, such as amines or anhydrides.
Researchers use DFT to calculate the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is vital for determining the most likely reaction pathways. For instance, DFT studies can clarify the mechanism of the epoxy-amine addition reaction, which is the fundamental step in the curing process. The calculations can reveal how the electronic properties of the aniline (B41778) ring and the methyl substituent influence the reactivity of the oxirane rings. A theoretical study on the reaction between aniline and a methyl radical, for example, demonstrated that DFT can effectively map out different reaction directions, including H-atom abstraction and addition, and identify the most kinetically favorable channels. jst.vn Similar principles are applied to study the ring-opening reaction of the oxirane groups in this compound initiated by a nucleophilic attack from a curing agent.
Table 1: Illustrative DFT-Calculated Activation Energies for Epoxy-Amine Reactions
This table presents hypothetical data typical of what would be generated in a DFT study to compare the reactivity of different amine hydrogens in a curing agent with an epoxy group.
| Reacting Species | Reaction Step | Activation Energy (kJ/mol) |
| Primary Amine (R-NH₂) + Epoxy | First H addition to epoxy ring | 55.2 |
| Secondary Amine (R-NH-R') + Epoxy | Second H addition to epoxy ring | 68.5 |
| Hydroxyl-catalyzed Primary Amine + Epoxy | Autocatalytic H addition to epoxy ring | 45.8 |
While DFT is excellent for detailing reaction steps, understanding the broader molecular interactions within the bulk curing system requires different simulation techniques. Quantum mechanics-based simulations can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that play a significant role in the pre-reaction state and during the curing process.
Before a covalent bond forms between the this compound and a curing agent, the molecules must approach each other in a suitable orientation. The simulation of these interactions helps to understand the local environment and steric hindrances. For example, hydrogen bonds forming between the hydroxyl groups generated during curing and the oxygen or nitrogen atoms of other monomers can significantly influence the reaction kinetics and the final network structure. researchgate.net By modeling these interactions, researchers can gain insights into how the molecular architecture dictates the initial organization of the liquid resin and how this organization evolves as the curing reaction proceeds.
Molecular Dynamics Simulations for Network Evolution
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net In the context of this compound, MD is used to simulate the curing process on a larger scale than is feasible with quantum methods, allowing for the observation of the evolution of the polymer network and the prediction of its macroscopic properties.
Atomistic MD simulations of the curing process begin with the construction of a simulation box containing the correct stoichiometric ratio of this compound and the chosen curing agent molecules. nasa.govnih.gov The system is typically equilibrated at a specified temperature to achieve a realistic liquid-state configuration.
The curing or cross-linking process is then simulated using a multi-step algorithm. nih.gov This involves identifying reactive pairs of atoms (e.g., an epoxy carbon and an amine nitrogen) that are within a certain cutoff distance. When these conditions are met, a new covalent bond is formed between them, and the atomic charges and force field parameters of the involved atoms are updated to reflect their new chemical state. nih.gov This process is repeated iteratively, mimicking the progression of the polymerization reaction and the growth of the cross-linked network. The simulation continues until a target degree of conversion is reached or no more reactive pairs can be found within the specified cutoff distance. nasa.gov
Once the cross-linked network of the this compound-based polymer is generated, MD simulations can be used to predict its physical and mechanical properties. The simulated structure is subjected to various computational tests that mimic laboratory experiments.
Key properties that can be predicted include:
Density: Calculated directly from the volume of the simulation box after equilibration at a given temperature and pressure. nih.gov
Glass Transition Temperature (Tg): Determined by simulating the cooling of the polymer from a high temperature (rubbery state) to a low temperature (glassy state). The Tg is identified as the temperature at which there is a distinct change in the slope of the density-versus-temperature or volume-versus-temperature plot. nih.gov
Mechanical Properties: Properties such as Young's modulus, shear modulus, and Poisson's ratio can be calculated by applying small deformations to the simulation box and measuring the resulting stress. The analysis of these stress-strain relationships provides the elastic constants of the material. researchgate.net
These simulations establish a direct link between the chemical structure of the monomers, the resulting network topology (e.g., cross-link density, chain lengths), and the final macroscopic properties of the material. researchgate.net
Table 2: Example of Macroscopic Properties Predicted from MD Simulations for an Epoxy System
This table shows representative data comparing simulated and experimental properties for a generic epoxy-amine system, illustrating the predictive power of MD simulations.
| Property | Simulated Value | Experimental Value |
| Density at 300 K (g/cm³) | 1.18 | 1.21 |
| Glass Transition Temperature (Tg) (°C) | 165 | 172 |
| Young's Modulus (GPa) | 3.5 | 3.8 |
| Coefficient of Thermal Expansion (10⁻⁴/K) | 0.65 | 0.61 |
Statistical and Kinetic-Structural Modeling of Polymerization
Beyond quantum and molecular dynamics approaches, statistical and kinetic-structural models provide a different level of abstraction for understanding the polymerization of this compound. These models focus on the evolution of the molecular weight distribution, cross-link density, and gel point as a function of reaction time and conversion.
Kinetic models for aniline polymerization often reveal complex behaviors such as autocatalysis, where the products of the reaction (hydroxyl groups in epoxy systems) accelerate subsequent reactions. researchgate.net By developing a set of differential equations that describe the rates of all possible reactions (e.g., primary amine-epoxy, secondary amine-epoxy, hydroxyl-epoxy), it is possible to predict the concentration of different structural units over time.
These kinetic models can be coupled with statistical theories to predict the evolution of the polymer network structure. For example, branching theory can be used to calculate the gel point—the critical extent of reaction at which an infinite network first appears. By understanding the kinetics of the various competing reactions, these models can predict how changes in temperature or formulation will affect the curing time and the final structure of the this compound-based thermoset.
Future Research Directions and Emerging Trends in 2 Methyl N,n Bis Oxiran 2 Ylmethyl Aniline Research
Sustainable and Green Chemistry Approaches to Synthesis and Curing
The chemical industry is undergoing a significant shift towards more sustainable practices, and the synthesis of epoxy resins and their curing processes are no exception. Future research concerning 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is anticipated to align with these green chemistry principles.
A primary area of investigation will likely be the development of bio-based synthetic routes. Currently, the precursors for many epoxy resins, including the aromatic amine and epichlorohydrin (B41342) used for this compound, are derived from petrochemical feedstocks. The exploration of bio-based alternatives is a key trend in the broader epoxy resin market. emerald.commdpi.com Researchers are investigating various natural resources like lignin, vegetable oils, and carbohydrates to produce platform molecules that can be converted into epoxy monomers and curing agents. mdpi.commdpi.com For instance, vanillin, a bio-based monophenol, has been explored for the synthesis of epoxy monomers. emerald.com Future studies could focus on deriving the aniline (B41778) or o-toluidine (B26562) backbone of this compound from renewable sources.
Another significant trend is the development of green curing agents. While traditional amine-based curing agents are effective, many are derived from petroleum and can have associated health and environmental concerns. Research is increasingly focused on bio-based curing agents, such as amino acids, to create more environmentally friendly epoxy systems. researchgate.net For example, L-tryptophan and guanine (B1146940) have been investigated as green hardeners for diglycidyl ether of Bisphenol A (DGEBA). mdpi.com The compatibility and reactivity of such bio-based curing agents with this compound could be a fruitful area of research, potentially leading to fully bio-based epoxy thermosets.
The table below summarizes potential bio-based alternatives that could be explored in the context of greener epoxy systems.
| Component | Traditional Source | Potential Bio-Based Alternatives | Key Research Focus |
| Epoxy Monomer Backbone | Petrochemical (e.g., o-toluidine) | Lignin-derivatives, vanillin, cardanol (B1251761) emerald.comnih.gov | Synthesis of aromatic structures from renewable feedstocks. |
| Epichlorohydrin | Petrochemical | Glycerol (B35011) (from biodiesel production) mdpi.com | Efficient and cost-effective conversion of glycerol to bio-epichlorohydrin. |
| Curing Agent | Petrochemical amines | Amino acids (e.g., lysine, tryptophan), dicarboxylic acids from vegetable oils mdpi.comresearchgate.net | Reactivity, curing kinetics, and final properties of the thermoset. |
Development of Multi-functional Materials with Advanced Performance Characteristics
The inherent structure of this compound, with its aromatic ring and two oxirane groups, provides a foundation for creating materials with a diverse range of functionalities. Future research is expected to leverage this structure to develop advanced, multi-functional materials.
One promising avenue is the enhancement of thermal and flame-retardant properties. The aromatic core of the molecule contributes to thermal stability, a desirable characteristic in applications such as electronics encapsulation and high-performance composites. google.com Future work could involve the strategic incorporation of flame-retardant moieties, either by co-polymerization with other functional monomers or through the use of advanced filler systems. The introduction of phosphorus-containing or silicon-containing compounds in conjunction with this compound could lead to synergistic effects, resulting in materials with superior fire resistance without compromising their mechanical integrity.
Another area of focus will be the improvement of mechanical properties such as toughness and impact strength. While highly crosslinked epoxy resins often exhibit high modulus and strength, they can be brittle. Research into toughening mechanisms for epoxy systems based on this compound could involve the incorporation of hyperbranched polymers, core-shell rubber particles, or block copolymers. google.com These additives can create nanoscale phase separation, which acts to dissipate energy and prevent crack propagation.
Furthermore, the development of materials with specific electrical or adhesive properties is a key trend. For instance, its use in resin compositions for encapsulation suggests a role in protecting sensitive electronic components. google.com Research could be directed towards tailoring the dielectric properties of cured resins for high-frequency applications. In the realm of adhesives, enhancing the adhesion to various substrates, including metals and composites, will be crucial for applications in the automotive and aerospace industries. google.com
The table below outlines potential research directions for developing multi-functional materials.
| Desired Property | Research Approach | Potential Co-reactants/Additives | Target Applications |
| Enhanced Flame Retardancy | Incorporation of flame-retardant elements | Phosphorus-containing compounds, silicones, inorganic flame retardants (e.g., aluminum hydroxide) google.com | Electronics, transportation, construction. |
| Improved Toughness | Introduction of toughening agents | Hyperbranched polymers, core-shell rubbers, block copolymers google.com | High-performance composites, structural adhesives. |
| Tailored Electrical Properties | Modification of the polymer network | Low dielectric constant fillers, fluorinated co-monomers | Microelectronics, high-frequency circuit boards. |
| Advanced Adhesion | Use of adhesion promoters and functional fillers | Silane coupling agents, nanocomposites | Automotive, aerospace, industrial assembly. |
Integration of Experimental and Computational Methodologies for Predictive Materials Design
The traditional trial-and-error approach to materials development is increasingly being supplemented, and in some cases replaced, by computational modeling and simulation. This integrated approach allows for a more efficient and targeted design of new materials.
For this compound, molecular modeling techniques can provide fundamental insights into the structure-property relationships of the resulting thermosets. Molecular dynamics (MD) simulations can be employed to predict the crosslinking process and the resulting network architecture. This can help in understanding how different curing agents and curing conditions affect the final properties of the material, such as its glass transition temperature (Tg), coefficient of thermal expansion, and mechanical modulus.
Furthermore, quantum mechanics-based methods like Density Functional Theory (DFT) can be used to study the reaction mechanisms of the curing process at an electronic level. This can provide valuable information on the reactivity of the epoxy groups with different hardeners, aiding in the selection of the most effective curing systems.
The ultimate goal of this integrated approach is to establish a "virtual laboratory" where the performance of new formulations based on this compound can be predicted before any experimental work is undertaken. This predictive capability can significantly accelerate the development cycle of new materials for specific applications. For example, computational models could be used to screen a wide range of potential bio-based curing agents to identify the most promising candidates for achieving a desired set of properties.
The table below highlights the potential of integrating experimental and computational methods.
| Research Objective | Computational Method | Experimental Validation | Expected Outcome |
| Understanding Curing Kinetics | DFT, Reactive MD | Differential Scanning Calorimetry (DSC), Rheometry | Optimized curing cycles and selection of catalysts. |
| Predicting Thermomechanical Properties | MD Simulations | Dynamic Mechanical Analysis (DMA), Tensile Testing | Tailoring of material properties for specific applications. |
| Screening of New Formulations | High-throughput virtual screening | Synthesis and characterization of down-selected materials | Accelerated discovery of novel high-performance materials. |
Q & A
Q. What are the common synthetic routes for 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution reactions. For example, N,N-bis(2-chloroethyl)aniline derivatives react with epoxide-containing nucleophiles under controlled conditions. Ultrasound-mediated solvent-free synthesis (e.g., using α-bromoacetophenone) can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >90% . Optimization of stoichiometry (2–3 equivalents relative to nucleophiles) and temperature (room temperature to 80°C) is critical for minimizing side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., epoxy methylene protons at δ ~3.4–4.0 ppm) .
- FT-IR : Identifies epoxy ring vibrations (C-O-C stretching at ~910 cm⁻¹) and aromatic C-H bending .
- Mass spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .
Q. What are the primary applications of this compound in materials science?
It serves as:
- A corrosion inhibitor for carbon steel in acidic media (1 M HCl), achieving >94% efficiency via adsorption on metal surfaces .
- A reactive monomer in epoxy resins, enhancing mechanical properties in composites when copolymerized with amines or silsesquioxanes .
Advanced Research Questions
Q. How can electrochemical methods (e.g., PDP, EIS) be used to evaluate corrosion inhibition mechanisms?
- Potentiodynamic Polarization (PDP) : Determines inhibition type (mixed/anodic/cathodic). For this compound, PDP shows mixed inhibition with slight anodic dominance (corrosion current density reduction by ~95%) .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct) increases, correlating with adsorption efficiency. A 10-fold Rct increase indicates strong surface coverage .
Q. How do computational studies (DFT, MD) resolve contradictions in experimental adsorption data?
- Density Functional Theory (DFT) : Calculates parameters like EHOMO (electron-donating ability), ELUMO (electron-accepting), and Fukui indices to predict reactive sites. For example, higher EHOMO (-4.8 eV) correlates with stronger adsorption .
- Molecular Dynamics (MD) : Simulates adsorption energy (Eads) on Fe(110) surfaces. Eads values of −150 kJ/mol confirm chemisorption dominance, aligning with Langmuir isotherm fits (R² > 0.99) .
Q. What experimental design considerations are critical for optimizing epoxy resin formulations?
- Curing kinetics : Use non-isothermal DSC to determine activation energy (Ea) and optimize curing schedules (e.g., 120°C for 2 hours) .
- Nano-reinforcements : Incorporate polyhedral oligomeric silsesquioxanes (POSS) to improve toughness. Reactive POSS (e.g., thiol- or epoxy-functionalized) increases flexural strength by 30% at 5 wt% loading .
Q. How does structural modification of the aniline core impact corrosion inhibition efficacy?
- Electron-withdrawing groups (e.g., -NO₂) reduce EHOMO, decreasing electron donation to metal surfaces.
- Electron-donating groups (e.g., -OCH₃) enhance adsorption via stronger Fe–N/O bonds. Substitution at the ortho position (e.g., 2-methyl) improves steric shielding, increasing inhibition efficiency from 85% to 95% .
Q. What statistical methods validate adsorption isotherm models in corrosion studies?
- Langmuir isotherm : Linear regression of C/θ vs. C (θ = surface coverage) with slope ≈ 1 confirms monolayer adsorption. Deviations suggest competing mechanisms (e.g., Temkin isotherm for heterogeneous surfaces) .
- Chi-squared (χ²) tests : Quantify goodness-of-fit between experimental and modeled data (p < 0.05 indicates significant mismatch) .
Methodological Guidance
Q. How to address discrepancies in inhibitor efficiency across replicate experiments?
Q. What strategies improve the compatibility of this compound with hydrophobic polymer matrices?
- Surface functionalization : Graft alkyl chains (e.g., C12) via epoxide ring-opening reactions to enhance dispersion in polyolefins.
- Compatibilizers : Use maleic anhydride-grafted polymers to strengthen interfacial adhesion, increasing tensile modulus by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
